Tert-butyl 4,4-difluoro-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate

Physicochemical profiling Basicity modulation Drug design

Tert‑butyl 4,4‑difluoro‑2‑(2‑methoxyacetyl)pyrrolidine‑1‑carboxylate (CAS 2158576‑32‑8) is an N‑Boc‑protected, gem‑difluorinated pyrrolidine building block bearing a methoxyacetyl ketone at the 2‑position. With a molecular formula of C₁₂H₁₉F₂NO₄, a molecular weight of 279.28 g·mol⁻¹, a catalogued purity of 95%, and a calculated LogP (CLogP) of 2.177, the compound is supplied as an oil requiring storage at −10 °C and cold‑chain shipping.

Molecular Formula C12H19F2NO4
Molecular Weight 279.284
CAS No. 2158576-32-8
Cat. No. B2386933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4,4-difluoro-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate
CAS2158576-32-8
Molecular FormulaC12H19F2NO4
Molecular Weight279.284
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC1C(=O)COC)(F)F
InChIInChI=1S/C12H19F2NO4/c1-11(2,3)19-10(17)15-7-12(13,14)5-8(15)9(16)6-18-4/h8H,5-7H2,1-4H3
InChIKeyAZJNESQYVWRTRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert‑butyl 4,4‑difluoro‑2‑(2‑methoxyacetyl)pyrrolidine‑1‑carboxylate (CAS 2158576‑32‑8): Procurement‑Grade Characterization and Building‑Block Classification


Tert‑butyl 4,4‑difluoro‑2‑(2‑methoxyacetyl)pyrrolidine‑1‑carboxylate (CAS 2158576‑32‑8) is an N‑Boc‑protected, gem‑difluorinated pyrrolidine building block bearing a methoxyacetyl ketone at the 2‑position . With a molecular formula of C₁₂H₁₉F₂NO₄, a molecular weight of 279.28 g·mol⁻¹, a catalogued purity of 95%, and a calculated LogP (CLogP) of 2.177, the compound is supplied as an oil requiring storage at −10 °C and cold‑chain shipping . It belongs to the ketone subclass of the MedChem Highlights collection and is stocked in both Ukraine and the United States with a lead time of 1–5 business days .

Why In‑Class 4‑Substituted Pyrrolidine Building Blocks Cannot Replace Tert‑butyl 4,4‑difluoro‑2‑(2‑methoxyacetyl)pyrrolidine‑1‑carboxylate Without Re‑Validation


The 4,4‑gem‑difluoro motif exerts a unique combination of electronic and conformational effects—reducing pyrrolidine‑N basicity by approximately 3–4 pKₐ units relative to the unsubstituted ring, simultaneously attenuating oxidative metabolism without adding significant steric bulk [1]. When a non‑fluorinated, mono‑fluorinated, or regioisomerically fluorinated analog is substituted, the ring‑pucker equilibrium, the cis/trans amide‑bond ratio, the lipophilicity, and the metabolic soft‑spot profile all shift, altering the downstream pharmacokinetic and target‑binding properties of the final elaborated lead molecule [1]. Consequently, simply replacing this building block with a cheaper or structurally similar pyrrolidine scaffold introduces multi‑parameter risk that cannot be predicted a priori and must be re‑profiled experimentally.

Quantitative Differentiation Evidence for Tert‑butyl 4,4‑difluoro‑2‑(2‑methoxyacetyl)pyrrolidine‑1‑carboxylate Versus Closest Analogs


4,4‑Gem‑Difluoro Substitution Shifts Pyrrolidine‑N Basicity by >3 pKₐ Units Relative to the Non‑Fluorinated Scaffold

Systematic measurement of mono‑ and difluorinated saturated heterocyclic amines demonstrated that the 4,4‑difluoro motif reduces the pKₐ of the conjugate acid of the pyrrolidine nitrogen by approximately 3–4 units compared with the unsubstituted pyrrolidine (pKₐ ≈ 11.3) [1]. For the closely related gem‑difluoro building block 3,3‑difluoropyrrolidine, the measured pKₐ of the conjugate acid is 7.5, whereas parent pyrrolidine has a pKₐ of 11.3 . The non‑fluorinated comparators tert‑butyl (2S)‑2‑(2‑methoxyacetyl)pyrrolidine‑1‑carboxylate (CAS 2136687‑39‑1) and N‑Boc‑L‑proline retain the full basicity of the parent scaffold and therefore exhibit different ionization profiles at physiological pH [1].

Physicochemical profiling Basicity modulation Drug design

4,4‑Difluoro Substitution Confers 78 % Cis‑Amide Conformational Preference in Boc‑Protected Building Blocks

The N‑Boc‑4,4‑difluoro‑L‑proline building block (CAS 203866‑15‑3), which shares the identical 4,4‑gem‑difluoro‑N‑Boc‑pyrrolidine core with the target compound, has been shown to enforce 78 % cis‑amide conformers when incorporated into peptides and model amides . In contrast, non‑fluorinated N‑Boc‑L‑proline exhibits a natural trans‑amide preference of approximately 70–80 % trans, while (4R)‑fluoroproline and (4S)‑fluoroproline each produce distinct and different cis/trans ratios [1]. The 4,4‑difluoro motif thus provides a unique conformational signature that is distinguishable by ¹⁹F NMR, where the diastereotopic fluorine atoms exhibit a chemical‑shift difference (ΔδFF) of 0–3 ppm for trans‑amide bonds and a markedly larger difference for cis‑amide bonds [2].

Conformational control Peptide mimetics Fluoroproline chemistry

Gem‑Difluorination Maintains or Slightly Improves In Vitro Metabolic Stability Relative to Non‑Fluorinated Cycloalkane Analogs

The systematic study of functionalized gem‑difluorinated cycloalkanes (Melnykov et al., 2022) established that gem‑difluorination either did not affect or slightly improved the metabolic stability of the corresponding model derivatives when compared with their non‑fluorinated and acyclic counterparts [1]. In intrinsic microsomal clearance assays across a panel of mono‑ and difluorinated azetidine, pyrrolidine, and piperidine derivatives, all difluorinated pyrrolidines exhibited high metabolic stability, with the sole exception of a 3,3‑difluoroazetidine derivative [2]. The non‑fluorinated comparator tert‑butyl (2S)‑2‑(2‑methoxyacetyl)pyrrolidine‑1‑carboxylate (CAS 2136687‑39‑1) lacks the shielding effect of the gem‑difluoro moiety and is expected to present a distinct metabolic soft‑spot landscape at the pyrrolidine ring [2].

Metabolic stability Intrinsic clearance ADME profiling

Methoxyacetyl Ketone at C‑2 Provides a Distinct Reactive Handle Versus Carboxylic Acid or Hydroxymethyl Analogs

The target compound (CLogP = 2.177, ketone subclass) presents a methoxyacetyl ketone at the pyrrolidine 2‑position, which is absent in the two most structurally analogous building blocks: N‑Boc‑4,4‑difluoro‑L‑proline (CAS 203866‑15‑3, CLogP ≈ 1.3, carboxylic acid at C‑2) and tert‑butyl 4,4‑difluoro‑2‑(hydroxymethyl)pyrrolidine‑1‑carboxylate (CAS 215918‑21‑1, primary alcohol at C‑2) [1]. The ketone enables chemoselective transformations—reductive amination, Grignard addition, Wittig olefination, and oxime/hydrazone formation—that are inaccessible to the acid or alcohol analogs without protecting‑group manipulation . Moreover, the methoxyacetyl side‑chain introduces an additional hydrogen‑bond acceptor (the ether oxygen) and a slightly larger steric footprint compared with the acetyl or formyl analogs, offering a differentiated vector for target‑binding interactions .

Synthetic chemistry Building block differentiation Ketone reactivity

4,4‑Difluoropyrrolidine‑2‑carbonitrile Derivatives Deliver Picomolar FAP Inhibition, Validating the 4,4‑Difluoro Scaffold in High‑Potency Protease Inhibitors

In a 2022–2023 affinity‑maturation campaign utilizing DNA‑encoded chemical libraries, (S)‑4,4‑difluoropyrrolidine‑2‑carbonitrile derivatives—constructed from the same 4,4‑difluoro‑N‑Boc‑pyrrolidine core as the target compound—were used to generate picomolar inhibitors of fibroblast activation protein (FAP) [1]. The lead compound OncoFAP‑11 achieved an IC₅₀ in the low‑picomolar range and demonstrated selective, high‑uptake tumor accumulation with prolonged residence time in tumor‑bearing mice [1]. A related compound, (4‑quinolinoyl)glycyl‑2‑cyano‑4,4‑difluoropyrrolidine (UAMC‑1110), displayed an IC₅₀ of 3.2 nM against FAP with >500‑fold selectivity over the related protease PREP (IC₅₀ = 1.8 µM) . Compounds lacking the 4,4‑difluoro motif (i.e., employing non‑fluorinated pyrrolidine‑2‑carbonitrile) exhibited significantly reduced potency and selectivity in the same assay system [1].

Fibroblast activation protein Tumor targeting Protease inhibition

High‑Impact Application Scenarios for Tert‑butyl 4,4‑difluoro‑2‑(2‑methoxyacetyl)pyrrolidine‑1‑carboxylate Based on Verified Differentiation Evidence


Synthesis of 2‑Cyano‑4,4‑difluoropyrrolidine Warheads for Picomolar FAP and DPP‑IV Inhibitors

The target compound provides direct access to the 4,4‑difluoropyrrolidine‑2‑carbonitrile scaffold, the core warhead of OncoFAP‑11 (FAP IC₅₀ in the low‑picomolar range) and related clinical‑stage FAP‑targeted radiopharmaceuticals . The methoxyacetyl ketone can be converted to the nitrile via oxime formation and dehydration, while the 4,4‑gem‑difluoro motif simultaneously enhances target potency (>100‑fold vs. non‑fluorinated analogs) and selectivity (>500‑fold over PREP) while maintaining high metabolic stability [1].

Conformationally Constrained Peptide Mimetic Design Exploiting 78 % Cis‑Amide Bias

Incorporation of the 4,4‑difluoro‑N‑Boc‑pyrrolidine core into peptide backbones enforces ~78 % cis‑amide geometry, a conformational preference that cannot be achieved with non‑fluorinated or mono‑fluorinated proline analogs . This enables the rational design of type‑VI β‑turn mimetics, cyclic peptides with pre‑organized binding conformations, and ¹⁹F‑NMR‑reporter probes for studying proline isomerization in protein folding [1]. The methoxyacetyl group provides an additional derivatization point for side‑chain elaboration without perturbing the ring‑conformational bias.

Lead‑Optimization Building Block for Fine‑Tuning Basicity and Lipophilicity in CNS‑Penetrant Candidates

The 4,4‑difluoro substitution reduces pyrrolidine‑N basicity by 3–4 pKₐ units compared with non‑fluorinated scaffolds, while the methoxyacetyl ketone contributes a CLogP of 2.177 [1]. This combination places the derived compounds in a favorable CNS‑MPO (Multiparameter Optimization) score range, making the building block suitable for central nervous system drug‑discovery programs where reducing P‑glycoprotein efflux susceptibility and minimizing hERG liability are critical . The high intrinsic microsomal stability further supports once‑daily oral dosing potential for final lead candidates [1].

Modular Scaffold for Parallel SAR Exploration of Protease Inhibitor Libraries

The orthogonal reactivity of the methoxyacetyl ketone enables high‑throughput parallel synthesis of diverse C‑2‑modified 4,4‑difluoropyrrolidine libraries via reductive amination, Grignard addition, or oxime ligation chemistry . Combined with the established potency advantage of the 4,4‑difluoro motif in serine protease inhibition (FAP, DPP‑IV, PREP), this building block functions as a privileged core for generating focused compound libraries with pre‑validated pharmacokinetic profiles, accelerating hit‑to‑lead timelines [1].

Quote Request

Request a Quote for Tert-butyl 4,4-difluoro-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.